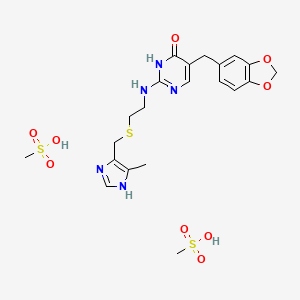
Oxmetidine mesylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxmetidine mesylate is a chemical compound known for its role as a histamine H2 receptor antagonist. It is primarily used in the treatment of peptic ulcers and other gastrointestinal disorders due to its ability to inhibit gastric acid secretion .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxmetidine mesylate involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:
Formation of the Pyrimidine Core: The pyrimidine core is synthesized through a series of condensation reactions involving appropriate precursors.
Introduction of the Benzodioxole Group: This step involves the attachment of the benzodioxole group to the pyrimidine core through nucleophilic substitution reactions.
Formation of the Mesylate Salt: The final step involves the conversion of oxmetidine to its mesylate salt by reacting it with methanesulfonic acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include temperature control, solvent selection, and purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Oxmetidine mesylate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert this compound to its reduced forms, such as thiols.
Substitution: Nucleophilic substitution reactions are common, where the mesylate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives .
Scientific Research Applications
Oxmetidine mesylate has several scientific research applications:
Chemistry: It is used as a model compound in studies involving histamine H2 receptor antagonists.
Biology: Research on this compound helps in understanding the role of histamine receptors in various biological processes.
Medicine: It is investigated for its potential therapeutic effects in treating gastrointestinal disorders and its pharmacokinetics and pharmacodynamics.
Industry: This compound is used in the development of new drugs targeting histamine receptors
Mechanism of Action
Oxmetidine mesylate exerts its effects by binding to histamine H2 receptors located on the basolateral membrane of gastric parietal cells. This binding inhibits the action of histamine, leading to reduced gastric acid secretion. The molecular targets include the histamine H2 receptors, and the pathways involved are related to the regulation of gastric acid production .
Comparison with Similar Compounds
Similar Compounds
Cimetidine: Another histamine H2 receptor antagonist used for similar therapeutic purposes.
Ranitidine: Known for its role in reducing stomach acid production.
Famotidine: A more potent histamine H2 receptor antagonist compared to cimetidine and ranitidine.
Uniqueness
Oxmetidine mesylate is unique due to its specific chemical structure, which provides a different pharmacokinetic profile and potency compared to other histamine H2 receptor antagonists. Its mesylate form enhances its solubility and stability, making it a valuable compound in both research and therapeutic applications .
Properties
CAS No. |
84455-52-7 |
|---|---|
Molecular Formula |
C21H29N5O9S3 |
Molecular Weight |
591.7 g/mol |
IUPAC Name |
5-(1,3-benzodioxol-5-ylmethyl)-2-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethylamino]-1H-pyrimidin-6-one;methanesulfonic acid |
InChI |
InChI=1S/C19H21N5O3S.2CH4O3S/c1-12-15(23-10-22-12)9-28-5-4-20-19-21-8-14(18(25)24-19)6-13-2-3-16-17(7-13)27-11-26-16;2*1-5(2,3)4/h2-3,7-8,10H,4-6,9,11H2,1H3,(H,22,23)(H2,20,21,24,25);2*1H3,(H,2,3,4) |
InChI Key |
KSTYTCDFRHRFLH-UHFFFAOYSA-N |
SMILES |
CC1=C(N=CN1)CSCCNC2=NC=C(C(=O)N2)CC3=CC4=C(C=C3)OCO4.CS(=O)(=O)O.CS(=O)(=O)O |
Canonical SMILES |
CC1=C(N=CN1)CSCCNC2=NC=C(C(=O)N2)CC3=CC4=C(C=C3)OCO4.CS(=O)(=O)O.CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


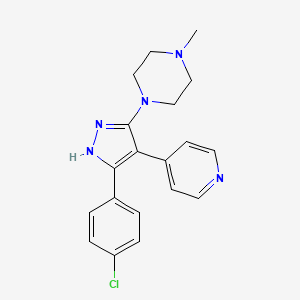
![(Z)-4-[(1R,2S,8R,17S,19R)-12-hydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid](/img/structure/B1252639.png)
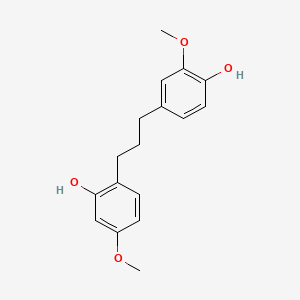
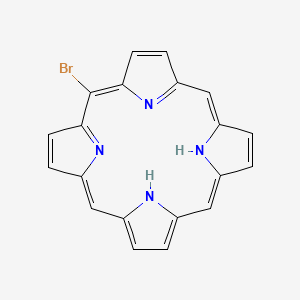
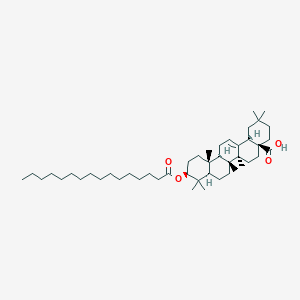
![(4aS,10aS,11aS,11bS)-4,4,8,11b-tetramethyl-2,3,4a,5,6,10a,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-9-one](/img/structure/B1252647.png)
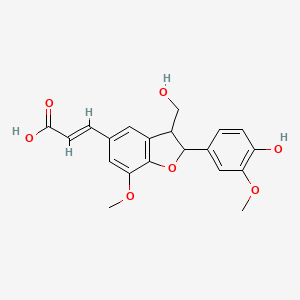



![2-[[9-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]butanedioic acid](/img/structure/B1252655.png)

![7-hydroxy-6-[[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-oxanyl]oxy]-1-benzopyran-2-one](/img/structure/B1252660.png)
![(1S,3R,4R,6S,9R,10R,13R,14R,16R)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,9,14,16-hexol](/img/structure/B1252661.png)
